molecular formula C21H16N2O5 B14329360 19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde CAS No. 109466-93-5

19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde

Cat. No.: B14329360
CAS No.: 109466-93-5
M. Wt: 376.4 g/mol
InChI Key: AMDHQGZVCWWZCS-UHFFFAOYSA-N
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Description

19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde is a complex organic compound. It is known for its intricate structure and significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is often studied for its potential therapeutic properties and its role as an impurity in certain drug formulations .

Preparation Methods

The synthesis of 19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbaldehyde group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde can be compared with similar compounds such as irinotecan and its derivatives. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique in its specific functional groups and overall structure, which may confer distinct properties and applications .

Similar compounds include:

Properties

CAS No.

109466-93-5

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde

InChI

InChI=1S/C21H16N2O5/c1-2-21(27)15-7-17-18-13(6-12-4-3-11(9-24)5-16(12)22-18)8-23(17)19(25)14(15)10-28-20(21)26/h3-7,9,27H,2,8,10H2,1H3

InChI Key

AMDHQGZVCWWZCS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)C=O)O

Origin of Product

United States

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